Tert-butyl benzylcyanomethylcarbamate
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Overview
Description
Tert-butyl benzylcyanomethylcarbamate is a chemical compound with the molecular formula C14H18N2O2. It is a carbamate derivative, which is a class of compounds commonly used in organic synthesis and as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl benzylcyanomethylcarbamate can be synthesized from di-tert-butyl dicarbonate and 2-(benzylamino)acetonitrile . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl benzylcyanomethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitriles or amides.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl carbamates.
Scientific Research Applications
Tert-butyl benzylcyanomethylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl benzylcyanomethylcarbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be deprotected under specific conditions, such as acidic or basic hydrolysis, to release the free amine. This property makes it valuable in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another carbamate derivative used for protecting amines.
Benzyl carbamate: Similar in structure but lacks the tert-butyl group.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used for protecting amines in peptide synthesis.
Uniqueness
Tert-butyl benzylcyanomethylcarbamate is unique due to its combination of the tert-butyl and benzyl groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDVAVVROGYTHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#N)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571771 |
Source
|
Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194207-87-9 |
Source
|
Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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